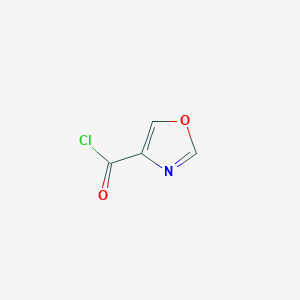

1,3-Oxazole-4-carbonyl chloride

Description

Historical Development of Oxazole (B20620) Ring Systems in Synthetic Chemistry

The synthesis of the oxazole ring has a rich history, with several named reactions forming the bedrock of its preparation. One of the earliest and most versatile methods is the Robinson-Gabriel synthesis , first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. nih.govorganic-chemistry.org This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. nih.gov While effective, early iterations of this method sometimes suffered from low yields when using dehydrating agents like phosphorus pentachloride (PCl₅), sulfuric acid (H₂SO₄), or phosphorus oxychloride (POCl₃). thepharmajournal.com The use of polyphosphoric acid later demonstrated an improvement in yields. thepharmajournal.com

Another foundational method is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. clockss.orgresearchgate.net This approach utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. clockss.org This method was one of the first to be developed for this class of compounds. clockss.org

Over the years, other significant methods have expanded the synthetic chemist's toolbox for accessing oxazole derivatives. The van Leusen synthesis , developed in 1972, provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). thepharmajournal.compharmaguideline.com The Bredereck reaction , which involves the reaction of α-haloketones with amides, is another notable method for preparing oxazoles. thepharmajournal.com These classical methods, along with more modern developments, have made a wide array of substituted oxazoles accessible for further chemical exploration. amazonaws.com

Table 1: Key Historical Syntheses of the Oxazole Ring

| Synthesis Method | Year of Discovery | Key Reactants | Typical Product |

| Fischer Oxazole Synthesis | 1896 clockss.orgresearchgate.net | Cyanohydrin, Aldehyde | 2,5-Disubstituted Oxazole clockss.org |

| Robinson-Gabriel Synthesis | 1909/1910 nih.govorganic-chemistry.org | 2-Acylamino-ketone | Substituted Oxazole nih.gov |

| Van Leusen Synthesis | 1972 thepharmajournal.compharmaguideline.com | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazole thepharmajournal.compharmaguideline.com |

| Bredereck Reaction | - | α-Haloketone, Amide | Substituted Oxazole thepharmajournal.com |

Strategic Importance of Carbonyl Chloride Functionality in Heterocyclic Synthesis

The carbonyl chloride group (-COCl), also known as an acyl chloride, is a highly valuable functional group in organic synthesis due to its exceptional reactivity. organicchemistrytutor.com This reactivity stems from the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. organicchemistrytutor.comstackexchange.comlibretexts.org This inherent reactivity makes acyl chlorides excellent precursors for the synthesis of a wide variety of other functional groups and for the construction of more complex molecules, including heterocycles. pearson.comwisdomlib.org

In the context of heterocyclic chemistry, the introduction of a carbonyl chloride moiety onto a heterocyclic ring provides a powerful handle for diversification. It allows for the facile introduction of various substituents through reactions with a broad range of nucleophiles such as amines, alcohols, and organometallic reagents. organicchemistrytutor.com This strategy is often employed to build upon a pre-formed heterocyclic core, enabling the synthesis of libraries of compounds for applications in medicinal chemistry and materials science. The conversion of a carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is a common and effective strategy to activate the molecule for subsequent transformations. organicchemistrytutor.comlibretexts.org

Scope and Research Significance of 1,3-Oxazole-4-carbonyl Chloride in Contemporary Organic Synthesis

This compound (CAS Number: 62348-20-3) is a prime example of a heterocyclic building block whose synthetic potential is greatly amplified by the presence of a carbonyl chloride group. This compound is a versatile intermediate in organic synthesis, primarily due to the high electrophilicity of the carbonyl chloride functionality.

The synthesis of this compound typically starts from the corresponding oxazole-4-carboxylic acid . clockss.org This acid can be prepared through methods such as the saponification of ethyl oxazole-4-carboxylate. clockss.org The subsequent conversion of the carboxylic acid to the highly reactive carbonyl chloride is a key step in unlocking its synthetic utility.

The primary significance of this compound lies in its ability to readily react with a diverse array of nucleophiles. This allows for the straightforward synthesis of a wide range of 4-substituted oxazole derivatives, including amides, esters, and ketones. These derivatives are of significant interest as the oxazole motif is a common substructure in many biologically active natural products and pharmaceutical agents. lifechemicals.comresearchgate.net The ability to easily modify the substituent at the 4-position provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, the oxazole ring itself can participate in various chemical transformations, including cycloaddition reactions, which can be used to construct other heterocyclic systems. pharmaguideline.com The electronic properties of the oxazole ring, influenced by the electron-withdrawing carbonyl chloride group, can also be fine-tuned to modulate the reactivity and biological activity of the resulting molecules. The planar geometry of the oxazole ring and the delocalized π-electron system contribute to its aromatic character, which is a key feature of many successful drug molecules.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62348-20-3 nih.gov |

| Molecular Formula | C₄H₂ClNO₂ nih.gov |

| Molecular Weight | 131.52 g/mol |

| Appearance | - |

| Boiling Point | - |

| Melting Point | - |

| Solubility | Reacts with water |

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-4(7)3-1-8-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUFZSMUDNLRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558428 | |

| Record name | 1,3-Oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62348-20-3 | |

| Record name | 1,3-Oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Oxazole 4 Carbonyl Chloride and Its Derivatives

Precursor Synthesis and Halogenation Strategies for Oxazole-4-carboxylic Acids

Formation of Oxazole-4-carboxylic Acid Scaffolds

The construction of the oxazole-4-carboxylic acid framework is a critical first step. Several synthetic routes have been established, often relying on the formation of the oxazole (B20620) ring from acyclic precursors.

One of the foundational methods is the Schöllkopf oxazole synthesis. clockss.org This approach utilizes ethyl isocyanoacetate, which reacts with a formylating agent like carbonyl diimidazole and formic acid in the presence of a base such as triethylamine (B128534) (Et3N). clockss.org The resulting product, ethyl oxazole-4-carboxylate, can then be hydrolyzed to yield oxazole-4-carboxylic acid. clockss.orgresearchgate.net The saponification is typically achieved using a base like aqueous potassium hydroxide (B78521) (KOH), followed by careful acidification to isolate the carboxylic acid. clockss.org

Another classic approach, though less common due to the difficulty in preparing the starting material, is the Bredereck synthesis. This method can produce oxazole-4,5-dicarboxylates from the condensation of formamide (B127407) with diethyl dihydroxyfumarate, which can then be selectively decarboxylated. clockss.org

More recent strategies include the iron(II)-catalyzed isomerization of specific isoxazole (B147169) derivatives. For instance, 4-formyl-5-methoxyisoxazoles can be rearranged to form methyl oxazole-4-carboxylates under heating in a solvent like dioxane. nih.govacs.orgacs.org This transformation proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. acs.orgacs.org

The following table summarizes various approaches to oxazole-4-carboxylic acid and its esters.

| Starting Material(s) | Reagent(s) | Product | Reference(s) |

| Ethyl isocyanoacetate, Formic Acid | Carbonyl diimidazole, Et3N | Ethyl oxazole-4-carboxylate | clockss.org |

| Ethyl bromopyruvate, Urea | Ethanol, reflux | Methyl 2-amino-1,3-oxazole-4-carboxylate | caltech.edu |

| 4-Formyl-5-methoxyisoxazoles | Fe(II) catalyst, Dioxane, 105 °C | Methyl oxazole-4-carboxylate | nih.gov, acs.org, acs.org |

| Ethyl oxazole-4-carboxylate | KOH, H₂O/THF; then Acid | Oxazole-4-carboxylic acid | clockss.org |

Conversion of Oxazole-4-carboxylic Acids to 1,3-Oxazole-4-carbonyl Chlorides (e.g., Thionyl Chloride Mediated)

Once the oxazole-4-carboxylic acid is obtained, the crucial conversion to the highly reactive 1,3-oxazole-4-carbonyl chloride is performed. This is a standard transformation in organic synthesis, converting a carboxylic acid to an acyl chloride. chemguide.co.uk

The most widely used reagent for this purpose is thionyl chloride (SOCl₂). chemguide.co.ukcommonorganicchemistry.com The reaction involves heating the carboxylic acid, often in neat thionyl chloride or with a solvent, under reflux. commonorganicchemistry.comyoutube.com The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, forming a chlorosulfite intermediate and eliminating a chloride ion. libretexts.org This intermediate is highly reactive, and the subsequent collapse of the tetrahedral intermediate releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion. chemguide.co.ukyoutube.com The relative ease of removing these gaseous byproducts simplifies the purification of the final acyl chloride. chemguide.co.uk

Other halogenating agents can also be employed for this transformation, each with its own characteristics.

| Reagent | Formula | Typical Conditions | Byproducts | Reference(s) |

| Thionyl Chloride | SOCl₂ | Neat or with solvent, reflux | SO₂(g), HCl(g) | commonorganicchemistry.com, chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | DCM, catalytic DMF, RT | CO(g), CO₂(g), HCl(g) | |

| Phosphorus(V) Chloride | PCl₅ | Cold, neat | POCl₃, HCl(g) | chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Neat, gentle warming | H₃PO₃ | chemguide.co.uk |

Direct Synthesis of 1,3-Oxazole Rings Incorporating or Leading to Carbonyl Chloride Functionality

Alternative strategies aim to construct the oxazole ring in a manner that either directly incorporates the carbonyl chloride or uses a precursor that is easily converted to it.

[3+2] Cycloaddition Approaches Utilizing Acid Chlorides as Building Blocks

[3+2] cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings like oxazoles. In this context, a three-atom component reacts with a two-atom component. While direct use of acid chlorides as the primary building block in common oxazole cycloadditions is not the most frequent approach, related strategies exist.

For example, an electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition has been developed using carboxylic acids and isocyanides. rsc.org In this method, the carboxylic acid is activated in situ to form an acyloxyphosphonium ion, which then undergoes cycloaddition. rsc.org This activation mimics the reactivity of an acid chloride, providing a pathway from readily available carboxylic acids to the oxazole core. rsc.org

Another relevant method is the photoinduced [3+2] cycloaddition of carbenes (generated from diazo compounds) with nitriles. nih.gov While this doesn't directly use an acid chloride, it showcases the versatility of cycloaddition in forming the oxazole ring, which can be further functionalized.

Modern Annulation and Cyclodehydration Reactions for Oxazole Formation

Annulation (ring-forming) and cyclodehydration (ring closure with water removal) reactions are cornerstones of oxazole synthesis.

The Robinson-Gabriel synthesis is a classic cyclodehydration method involving the treatment of α-acylamino ketones with a dehydrating agent like sulfuric acid or phosphorus pentoxide to yield 2,5-disubstituted oxazoles. A more modern approach involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, promoted by strong acids like triflic acid (TfOH), to form oxazolines, which can be subsequently oxidized to oxazoles. nih.gov

Copper-catalyzed reactions have emerged as a robust method for oxazole synthesis. For instance, a copper-catalyzed annulation between amides and specific ylides can produce 2,4-disubstituted oxazoles. thieme-connect.de Similarly, the combination of gold catalysis and radical chemistry allows for the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

Visible-light photocatalysis represents a contemporary strategy, enabling the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst. organic-chemistry.org

Microwave-Assisted and Green Chemistry Principles in Oxazole Synthesis

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods, with microwave-assisted synthesis and other green chemistry principles being applied to oxazole formation.

Microwave irradiation offers numerous advantages over conventional heating, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. abap.co.inijpsonline.com A notable example is the one-pot synthesis of 5-substituted oxazoles from substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). acs.orgacs.org Under microwave irradiation in a solvent like isopropanol (B130326) with a base, this reaction proceeds rapidly and efficiently. ijpsonline.comacs.org

The following table compares a conventional heating method with a microwave-assisted approach for the synthesis of 5-phenyl oxazole.

| Method | Reaction Time | Yield | Reference(s) |

| Conventional Heating (Reflux) | 6 hours | ~92-95% (oxazoline intermediate) | acs.org |

| Microwave Irradiation (65 °C, 350 W) | 8 minutes | 96% (oxazole product) | acs.org |

Ultrasound-assisted synthesis (sonochemistry) is another green technique applied to oxazole synthesis, often leading to higher yields and shorter reaction times compared to traditional methods. nih.gov These modern techniques align with the principles of green chemistry by improving energy efficiency and often allowing for the use of less hazardous solvents. abap.co.in

Regiochemical and Stereochemical Control in this compound Synthesis

The synthesis of the 1,3-oxazole ring itself can be achieved through various methods, with the choice of method often influencing the substitution pattern of the final product. Classical methods and newer methodologies provide access to almost any desired oxazole substitution pattern. researchgate.net

One of the primary methods for synthesizing the 1,3-oxazole core is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Another common approach is the reaction of α-haloketones with primary amides. pharmaguideline.com The van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC), is a versatile method for preparing 4,5-disubstituted oxazoles. organic-chemistry.orgnih.gov

The direct synthesis of this compound can be achieved by reacting 1,3-oxazole with phosgene (B1210022) (carbonyl dichloride). However, the more common route involves the preparation of a carboxylic acid precursor, specifically 1,3-oxazole-4-carboxylic acid, which is then converted to the acid chloride. researchgate.netclockss.org

The synthesis of 1,3-oxazole-4-carboxylic acid can be accomplished through a multi-step process starting from ethyl isocyanoacetate. researchgate.netclockss.org This method involves the reaction of ethyl isocyanoacetate with formic acid and carbonyl diimidazole to yield ethyl 1,3-oxazole-4-carboxylate. researchgate.netclockss.org Saponification of the ester then produces the desired 1,3-oxazole-4-carboxylic acid. researchgate.netclockss.org

Regioselectivity in the synthesis of substituted oxazoles is a critical aspect. For instance, direct arylation of oxazoles can be directed to either the C-2 or C-5 position with high regioselectivity by using specific phosphine (B1218219) ligands and solvents in palladium-catalyzed reactions. organic-chemistry.org In the case of this compound, the regiochemistry is defined by the starting materials and the synthetic route chosen to construct the oxazole ring with a carboxyl group at the 4-position.

Stereochemical control is particularly relevant when chiral precursors, such as α-amino acids, are used in the synthesis of oxazole derivatives. mdpi.com For example, the synthesis of new 1,3-oxazole derivatives has been reported starting from the natural α-amino acid L-valine. mdpi.com The cyclization of chiral N-allylamides can also lead to the formation of oxazolines with good diastereoselectivity. nsf.gov

The conversion of the carboxylic acid to the carbonyl chloride is a key step. This is typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this transformation include:

Thionyl chloride (SOCl₂) chemguide.co.uklibretexts.orgcommonorganicchemistry.com

Oxalyl chloride ((COCl)₂) , often with a catalytic amount of dimethylformamide (DMF) biorxiv.org

Phosphorus pentachloride (PCl₅) chemguide.co.uk

The reaction with thionyl chloride produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which can simplify purification. chemguide.co.uk The use of oxalyl chloride in the presence of catalytic DMF is also a widely employed method. biorxiv.org

Purification and Isolation Techniques for this compound and its Precursors

The purification and isolation of this compound and its precursors are crucial for obtaining a product of high purity. The techniques employed depend on the physical and chemical properties of the compounds.

For the precursor, 1,3-oxazole-4-carboxylic acid , a key challenge can be its efficient recovery from the reaction mixture, especially at a smaller scale. researchgate.net One effective method involves neutralization of the saponified solution with an ion-exchange resin, followed by filtration and evaporation of the solvent. researchgate.netclockss.org

Once the carboxylic acid is converted to This compound , purification is often achieved through fractional distillation . chemguide.co.uk This method separates the acyl chloride from the excess chlorinating agent and other byproducts based on differences in their boiling points.

In cases where the product is a solid, recrystallization is a common purification technique. ijpbs.comchemmethod.com The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution.

Chromatography is another powerful purification method. Column chromatography is frequently used to separate the desired compound from a mixture. biorxiv.orgijpbs.comnih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) is critical for achieving good separation. nih.gov Purity can be checked using Thin Layer Chromatography (TLC) . ijpbs.comchemmethod.com

For volatile compounds, bulb-to-bulb distillation can be an effective purification method. researchgate.netclockss.org This technique is particularly useful for small-scale purifications.

An overview of the purification techniques for the key compounds is presented in the table below.

| Compound | Purification Technique | Reference |

| 1,3-Oxazole-4-carboxylic acid | Ion-exchange resin treatment followed by evaporation | researchgate.netclockss.org |

| This compound | Fractional distillation | chemguide.co.uk |

| Substituted Oxazole Derivatives | Recrystallization | ijpbs.comchemmethod.com |

| Column Chromatography | biorxiv.orgijpbs.comnih.gov | |

| Bulb-to-bulb distillation | researchgate.netclockss.org |

Reactivity Profile and Mechanistic Pathways of 1,3 Oxazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the C-4 Carbonyl Center

Amidation and Related Coupling Reactions

The reaction of 1,3-oxazole-4-carbonyl chloride with amines or ammonia (B1221849) leads to the formation of the corresponding amides. This amidation reaction is a cornerstone in the synthesis of a diverse array of oxazole-containing compounds. The high reactivity of the acyl chloride facilitates this transformation, often proceeding under mild conditions.

Recent research has highlighted the importance of direct C-H amidation of 1,3-azoles as a valuable synthetic strategy. hw.ac.ukrsc.orgresearchgate.net While these methods typically focus on other positions of the azole ring, the conversion of the C-4 carbonyl chloride to an amide remains a robust and predictable method for introducing amide functionalities.

A notable application of amidation is in the synthesis of more complex heterocyclic systems. For instance, the amidation of propargylamine (B41283) with an acid chloride, followed by a coupling reaction and subsequent cycloisomerization, provides a pathway to substituted oxazoles. rsc.org This "amidation-coupling-cycloisomerization" (ACCI) sequence demonstrates the utility of the amide bond formation in multi-step syntheses. rsc.org

Table 1: Examples of Amidation Reactions with this compound Derivatives

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Ammonia | 1,3-Oxazole-4-carboxamide | Varies | |

| Primary Amine (R-NH2) | N-substituted-1,3-oxazole-4-carboxamide | Varies | |

| Secondary Amine (R2NH) | N,N-disubstituted-1,3-oxazole-4-carboxamide | Varies |

Esterification and Lactonization Processes

Esterification of this compound is readily achieved by reacting it with alcohols or phenols. This reaction proceeds through the typical nucleophilic acyl substitution mechanism, yielding the corresponding esters. The choice of alcohol can be varied to introduce a wide range of ester functionalities at the C-4 position.

The synthesis of ethyl oxazole-4-carboxylate is a key step in some synthetic routes to the parent 1,3-oxazole. clockss.orgresearchgate.net This ester can be prepared through various methods, and its subsequent saponification and decarboxylation yield the unsubstituted oxazole (B20620) ring. clockss.orgresearchgate.net While not directly starting from the acyl chloride in all published methods, the principle of forming the ester as a stable intermediate is well-established.

Derivatization with Diverse Nucleophiles for Functional Group Interconversion

The electrophilic nature of the C-4 carbonyl chloride allows for its reaction with a wide variety of nucleophiles beyond amines and alcohols. This versatility enables the interconversion of the acyl chloride into other functional groups, significantly expanding the synthetic utility of this compound.

For example, reaction with carboxylates can yield anhydrides, while reaction with other nucleophiles can lead to the formation of various other derivatives. masterorganicchemistry.com The reactivity of the acyl chloride group makes it a valuable handle for introducing diverse substituents onto the oxazole ring.

Intramolecular Cyclization and Ring-Closing Reactions Initiated by the Acyl Chloride Moiety

The acyl chloride functionality at the C-4 position of the oxazole ring can act as an initiator for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest in the synthesis of complex, polycyclic molecules with potential biological activity.

Formation of Fused 1,3-Oxazole Heterocycles

The intramolecular reaction of the acyl chloride with a suitably positioned nucleophile within the same molecule can lead to the formation of a new ring fused to the oxazole core. The specific nature of the fused heterocycle depends on the identity of the nucleophile and the length and composition of the tether connecting it to the C-4 position.

In a related context, the synthesis of rsc.orgorganic-chemistry.orgtriazolo[3,4-b] rsc.orgclockss.orgoxadiazoles involves an intramolecular cyclization of a pendant amide carbonyl onto a triazole ring, highlighting the general feasibility of such ring-closing strategies. nih.gov

Mechanistic Considerations for Intramolecular Transformations

The mechanism of these intramolecular cyclizations generally involves the nucleophilic attack of an internal functional group on the electrophilic carbonyl carbon of the acyl chloride. This initial step forms a cyclic tetrahedral intermediate. Subsequent elimination of the chloride leaving group results in the formation of the fused ring system.

The feasibility and regioselectivity of the cyclization are influenced by several factors, including:

The nature of the nucleophile: The nucleophilicity of the internal attacking group is a critical factor.

Ring size: The formation of 5- and 6-membered rings is generally favored due to thermodynamic and kinetic stability.

Geometric constraints: The conformation of the molecule must allow the nucleophile and the acyl chloride to come into close proximity for the reaction to occur.

Microwave irradiation has been shown to accelerate intramolecular cyclization reactions in the synthesis of some fused heterocyclic systems, suggesting that thermal activation can play a role in promoting these transformations. nih.gov

Intermolecular Coupling and Cross-Coupling Reactions Involving this compound

The high reactivity of the acyl chloride functional group, combined with the aromaticity of the oxazole ring, makes this compound a versatile building block in the synthesis of more complex heterocyclic systems. Its participation in intermolecular coupling and cross-coupling reactions is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon bonds.

This compound is an ideal substrate for acyl Sonogashira-type cross-coupling reactions. This reaction extends the conventional Sonogashira coupling, which typically joins terminal alkynes with aryl or vinyl halides, to acyl chlorides. researchgate.netmdpi.com The result is the formation of an α,β-alkynyl ketone, also known as an ynone. The oxazole moiety in this context provides a heteroaryl ynone, a valuable intermediate for the synthesis of various pharmaceuticals and functional organic materials. mdpi.com

The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. researchgate.netmdpi.com The general process involves the conversion of a heterocyclic carboxylic acid to its more reactive acyl chloride derivative, which is then coupled with a terminal alkyne. mdpi.com Research by Müller's group has demonstrated the synthesis of polyfunctionalized 1,3-oxazole derivatives using a sequence that involves an in-situ acyl Sonogashira cross-coupling of an acyl chloride. researchgate.net This highlights the direct applicability of substrates like this compound in generating molecular diversity.

The resulting oxazolyl-ynones are powerful bifunctional building blocks, as the introduction of the carbonyl group next to the alkyne creates a reactive system that can be converted into a variety of other heterocyclic compounds. mdpi.com

Table 1: Components and Conditions for Acyl Sonogashira Coupling of this compound

| Component | Role | Common Examples |

|---|---|---|

| Acyl Chloride | Electrophile | This compound |

| Terminal Alkyne | Nucleophile | Phenylacetylene, 1-Hexyne, Propargyl amine |

| Palladium Catalyst | Primary Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Salt | Co-catalyst | Copper(I) iodide (CuI) |

| Base | HCl Scavenger / Alkyne Deprotonation | Triethylamine (B128534) (TEA), Diisopropylamine (DIPA) |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Toluene, Ionic Liquids |

The direct application of this compound in the classical Friedländer annulation is not typical. The standard Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, followed by a cyclodehydration to form a quinoline (B57606) ring system. organic-chemistry.org An acyl chloride does not fit the substrate requirements to act as the methylene (B1212753) component.

However, oxazole derivatives can participate in Friedländer-type reactions. For instance, studies have described the synthesis and subsequent Friedländer reaction of 5-amino-4-cyano-1,3-oxazoles, which act as the component containing the reactive α-methylene group (activated by the cyano group) to produce quinoline analogues. researchgate.net

Therefore, while this compound is not a direct precursor in this condensation, it can be used to synthesize the necessary oxazole-containing intermediates. For example, it could be converted through a multi-step synthesis into an oxazole derivative featuring a ketone with an α-methylene group, which could then undergo a Friedländer condensation with an ortho-aminoaryl aldehyde. This indirect pathway demonstrates the role of the parent acyl chloride in accessing structures suitable for such annulations.

Advanced Mechanistic Investigations

Understanding the precise reaction pathways and transition states is crucial for optimizing reaction conditions and predicting outcomes. Both computational and experimental methods are employed to study the mechanisms of reactions involving this compound and related acyl chlorides.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of heterocyclic compounds. While specific computational studies focusing exclusively on the reaction pathways of this compound are not widely reported, the methodologies are well-established for analogous systems. For related 1,3,4-oxadiazole (B1194373) derivatives, computational studies, including molecular docking, are used to understand their interactions and reactivity. nih.gov

For a molecule like this compound, DFT calculations would be employed to:

Analyze the ground state electronic structure: Determine the charge distribution and orbital energies (HOMO/LUMO) to predict the most reactive sites. The electron-withdrawing nature of the acyl chloride group significantly polarizes the carbonyl carbon, making it highly electrophilic.

Model reaction pathways: Map the potential energy surface for reactions like nucleophilic acyl substitution. This involves locating the transition state structures for the addition of a nucleophile and the subsequent elimination of the chloride leaving group.

Predict regioselectivity: In cases where multiple reaction sites exist, computational models can predict the favored product by comparing the activation energies of competing pathways.

These computational insights provide a detailed, atom-level understanding that complements experimental findings.

A variety of experimental techniques are used to determine the mechanisms of reactions involving highly reactive species like acyl chlorides. chemistrysteps.comresearchgate.netlibretexts.org

Spectroscopic Monitoring: The progress of a reaction can be followed using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the case of this compound reacting, IR spectroscopy can monitor the disappearance of the characteristic C=O stretch of the acyl chloride and the appearance of a new carbonyl stretch corresponding to the ester or amide product. researchgate.net

Chromatographic Analysis: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the reaction mixture. Due to the high reactivity of acyl chlorides, which can be hydrolyzed by the silica (B1680970) on a TLC plate, a common technique involves quenching a small aliquot of the reaction mixture with an alcohol (e.g., methanol). researchgate.net This converts the unreacted acyl chloride into a more stable methyl ester, allowing for accurate chromatographic tracking of the consumption of the starting material. researchgate.net

Kinetic Studies: Measuring the rate of the reaction under different concentrations of reactants and catalysts can help establish the rate law, providing insight into the molecularity of the rate-determining step.

Crossover Experiments: These experiments can determine whether a reaction is proceeding via an intermolecular or intramolecular pathway.

Isotopic Labeling: Using isotopes (e.g., ¹³C, ¹⁸O) allows chemists to track the fate of specific atoms throughout a reaction, providing definitive evidence for proposed bond-forming and bond-breaking steps.

Table 2: Experimental Techniques for Mechanistic Determination of Acyl Chloride Reactions

| Technique | Purpose | Information Obtained |

|---|---|---|

| FTIR Spectroscopy | Functional Group Analysis | Monitoring disappearance of acyl chloride C=O stretch (~1790 cm⁻¹) and appearance of product (e.g., ester C=O at ~1740 cm⁻¹). researchgate.net |

| NMR Spectroscopy | Structural Elucidation | Tracking changes in chemical shifts of protons and carbons adjacent to the reaction center. |

| TLC/GC-MS with Quenching | Reaction Progress Monitoring | Separation and identification of starting materials, intermediates, and products after conversion to stable derivatives. researchgate.net |

| Kinetic Analysis | Rate Law Determination | Provides information on the reaction order and the species involved in the rate-determining step. |

| Isotopic Labeling | Atom Tracing | Confirms the origin and destination of atoms in the reactants, validating proposed bond-forming/breaking events. |

Strategic Applications of 1,3 Oxazole 4 Carbonyl Chloride in Organic Synthesis

As a Versatile Synthon for Complex Molecular Architectures

1,3-Oxazole-4-carbonyl chloride has emerged as a highly valuable and versatile building block in the field of organic synthesis. Its utility stems from the inherent reactivity of the C-4 carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity, coupled with the stability of the oxazole (B20620) core, makes it an ideal synthon for the construction of complex molecular architectures, including those found in biologically active natural products and medicinally relevant compounds. nih.gov

Scaffold Diversification via C-4 Carbonyl Chloride Reactivity

The carbonyl chloride functionality at the C-4 position of the 1,3-oxazole ring is a powerful tool for scaffold diversification. This group is highly electrophilic and readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. This reactivity allows for the introduction of a wide array of functional groups and structural motifs, leading to the generation of diverse libraries of oxazole derivatives.

Key transformations involving the C-4 carbonyl chloride include:

Amide Formation: Reaction with primary and secondary amines yields the corresponding amides. This is a robust and widely used method for incorporating peptidic or other nitrogen-containing fragments.

Ester Formation: Treatment with alcohols in the presence of a base leads to the formation of esters, providing access to another important class of functionalized oxazoles.

Ketone Synthesis: Friedel-Crafts acylation reactions with aromatic and heteroaromatic compounds can be employed to introduce aryl or heteroaryl ketone moieties.

Reduction: The carbonyl chloride can be reduced to the corresponding alcohol or aldehyde, which can then be further functionalized.

The ability to perform these transformations under relatively mild conditions enhances the synthetic utility of this compound, making it a cornerstone for generating molecular diversity.

Construction of Substituted 1,3-Oxazole Derivatives

This compound serves as a key intermediate for the synthesis of a broad spectrum of substituted 1,3-oxazole derivatives. researchgate.netresearchgate.net The reactivity of the carbonyl chloride group allows for the introduction of substituents at the C-4 position, while the oxazole ring itself can be further modified at other positions, such as C-2 and C-5, through various synthetic strategies. organic-chemistry.orgpharmaguideline.com

For instance, the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles often involves the initial construction of a functionalized oxazole-4-carboxylate, which can then be converted to the corresponding carbonyl chloride. clockss.org This acid chloride can then react with a diverse range of nucleophiles to introduce the desired substituent at the C-4 position.

Several synthetic methodologies leverage this compound and its derivatives for the construction of highly substituted oxazoles:

| Reactant | Reagent/Catalyst | Product | Reference |

| This compound | Amines | 4-Amido-1,3-oxazoles | |

| This compound | Alcohols | 4-Ester-1,3-oxazoles | |

| 2-Acylamino-ketone | Dehydrating agent (e.g., H2SO4) | Substituted 1,3-oxazole | derpharmachemica.com |

| Aldehydes and TosMIC | Base (e.g., K2CO3) | 5-Substituted-1,3-oxazoles | derpharmachemica.comnih.gov |

Integration into Multi-Step Synthetic Sequences for Value-Added Compounds

The versatility of this compound extends to its integration into multi-step synthetic sequences, enabling the efficient construction of high-value, complex molecules. Its ability to participate in a variety of reactions makes it a key component in both convergent and linear synthetic strategies.

Convergent Synthesis of Polyfunctionalized Compounds

In convergent synthesis, complex molecules are assembled from several individual fragments. This compound is an ideal fragment for such strategies due to its dual functionality: the reactive carbonyl chloride and the stable oxazole core. This allows for the independent synthesis of an oxazole-containing fragment that can be later coupled with other molecular building blocks. This approach is particularly advantageous for the synthesis of polyfunctionalized compounds, where the step-wise introduction of functional groups can be challenging. A notable example is the synthesis of 1,3,4-oxadiazoles, where acyl hydrazides are coupled with other reagents to form the disubstituted heterocycle directly. rsc.org

Preparation of Annulated and Tricyclic Nitrogenous Structures

This compound and its derivatives are valuable precursors for the synthesis of annulated and tricyclic nitrogenous structures. researchgate.netchemmethod.com These complex heterocyclic systems are of significant interest due to their presence in a variety of biologically active natural products and pharmaceutical agents.

The oxazole ring can serve as a scaffold upon which additional rings can be fused. For example, intramolecular cyclization reactions of appropriately substituted oxazole derivatives can lead to the formation of bicyclic and tricyclic systems. The C-4 carbonyl chloride can be used to introduce a side chain that, upon further transformation, can participate in a ring-closing reaction. For instance, new compounds based on the pyrazole (B372694) and isoxazole (B147169) framework fused to a cycloalkene unit have been synthesized through the acylation of a cyclic ketone with a piperidine-4-carboxylate derivative, followed by heterocyclization. nih.gov

| Starting Material | Reaction | Product | Reference |

| Cephalexin | Multi-step synthesis involving cyclization | 1,3-Oxazole and 1,3-Thiazole derivatives | chemmethod.com |

| 4-Acyl-5-methoxyisoxazoles | Fe(II)-catalyzed isomerization | Isoxazole-4-carboxylic esters and amides | researchgate.net |

| Chloro-substituted cyclic ketone and 1-substituted piperidine-4-carboxylate | Acylation and heterocyclization | Tricyclic pyrazole and isoxazole derivatives | nih.gov |

Computational and Theoretical Chemistry Studies on 1,3 Oxazole 4 Carbonyl Chloride

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1,3-oxazole-4-carbonyl chloride. The geometry of the molecule is characterized by the planar, five-membered oxazole (B20620) ring, a feature typical of aromatic systems. DFT calculations, often employing basis sets such as B3LYP/6-311++g(2df,2p), reveal key structural and electronic details. The oxazole ring maintains a planar geometry with delocalized π-electrons contributing to its aromatic character. researchgate.net

The carbonyl chloride group at the 4-position significantly influences the electronic properties of the molecule. As a potent electron-withdrawing group, it polarizes the C=O bond and shortens the adjacent C-Cl bond. researchgate.net This electron-withdrawing effect also lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which enhances the electrophilicity of the carbonyl carbon. researchgate.net Consequently, this site is highly susceptible to nucleophilic attack. The Highest Occupied Molecular Orbitals (HOMOs) are typically π-type orbitals distributed across the oxazole ring. researchgate.net

The reactivity of this compound can be predicted by analyzing various calculated electronic parameters. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. Other descriptors such as electrostatic potential maps can visually represent the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic carbonyl carbon and the potential for interactions with nucleophiles.

Table 1: Calculated Electronic Properties of Substituted Oxazole Derivatives

| Property | 2-Methyl-4-phenyloxazole | 2,5-Diphenyloxazole | 4,5-Diphenyloxazole |

| HOMO Energy (eV) | -8.54 | -8.71 | -8.61 |

| LUMO Energy (eV) | -0.98 | -1.21 | -1.12 |

| HOMO-LUMO Gap (eV) | 7.56 | 7.50 | 7.49 |

| Dipole Moment (Debye) | 1.89 | 2.15 | 2.05 |

| Heat of Formation (kcal/mol) | 35.45 | 65.21 | 64.87 |

| Note: This table presents representative data for substituted oxazole derivatives from computational studies to illustrate typical electronic property values. The exact values for this compound would require specific calculations. |

Reaction Pathway Analysis through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful method for investigating the mechanisms of chemical reactions. For this compound, DFT can be used to map out the potential energy surfaces of its reactions with various nucleophiles, such as water, alcohols, and amines. These reactions are expected to proceed via a nucleophilic acyl substitution mechanism, which typically involves a two-step addition-elimination process.

In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is a high-energy species that can be modeled as a transition state or a short-lived intermediate along the reaction coordinate. DFT calculations can determine the geometry and energy of this transition state, providing the activation energy for the addition step.

The second step involves the elimination of the chloride ion from the tetrahedral intermediate, which reforms the carbonyl double bond and yields the final product. DFT can also model the transition state for this elimination step. By mapping the entire reaction pathway, from reactants to products through the transition states, a complete picture of the reaction mechanism can be obtained. This analysis provides insights into the rate-determining step of the reaction and how different nucleophiles might affect the reaction kinetics. For instance, studies on the reaction of other acyl chlorides have shown that the nature of the nucleophile and the solvent can significantly influence the activation barriers. nih.gov

Table 2: Representative Reaction Pathway Analysis Data for Acyl Chloride Reactions

| Reaction Step | Reactant Complex | Transition State 1 (Addition) | Tetrahedral Intermediate | Transition State 2 (Elimination) | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 | +12.5 | -25.0 |

| Note: This table provides hypothetical relative energy values for the steps in a nucleophilic acyl substitution reaction to illustrate the type of data obtained from DFT pathway analysis. The specific values for this compound would depend on the nucleophile and reaction conditions. |

Thermodynamic and Kinetic Modeling of Acyl Chloride Reactivity

Kinetic modeling, on the other hand, is concerned with the rates of chemical reactions. The activation energy (ΔG‡), calculated from the energy difference between the reactants and the highest-energy transition state, is a key parameter in determining the reaction rate. According to transition state theory, a lower activation energy corresponds to a faster reaction. Computational studies on the formation of other acyl chlorides have shown that these reactions are often enthalpy-controlled with moderate activation barriers. researchgate.netnih.govresearchgate.net

By calculating these thermodynamic and kinetic parameters for the reactions of this compound with a range of nucleophiles, it is possible to predict its reactivity profile. For example, it can be predicted which nucleophiles will react most readily and under what conditions. This information is crucial for optimizing reaction conditions in synthetic applications and for understanding the stability and potential degradation pathways of the compound. Machine learning models trained on quantum chemistry data are also emerging as a tool for rapidly predicting kinetic solvent effects on reaction rates. acs.org

Table 3: Hypothetical Thermodynamic and Kinetic Data for the Reaction of an Acyl Chloride with a Nucleophile

| Parameter | Calculated Value |

| Enthalpy of Reaction (ΔH, kcal/mol) | -20.5 |

| Gibbs Free Energy of Reaction (ΔG, kcal/mol) | -22.1 |

| Activation Free Energy (ΔG‡, kcal/mol) | +18.7 |

| Note: This table shows example thermodynamic and kinetic data that can be derived from computational modeling. The actual values for this compound would require specific calculations for each reaction of interest. |

Analytical Characterization Techniques for 1,3 Oxazole 4 Carbonyl Chloride and Its Derivatives

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopy is a cornerstone for the structural elucidation of oxazole (B20620) compounds, confirming the presence of the heterocyclic core and attached functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of 1,3-oxazole-4-carbonyl chloride. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the atoms.

For the parent compound, this compound, specific chemical shifts are observed. In the ¹H NMR spectrum, the protons on the oxazole ring typically appear in the aromatic region, with distinct signals for the protons at the C-2 and C-5 positions. For instance, in a CDCl₃ solvent, the proton at the C-2 position (H-2) presents as a singlet at approximately δ 8.62 ppm, while the proton at the C-5 position (H-5) shows as a doublet at around δ 7.98 ppm. The parent oxazole compound generally displays proton resonances between δ 7.00 and 8.00 ppm, with substituents capable of shifting these values by up to 1 ppm. thepharmajournal.com

The ¹³C NMR spectrum provides information on the carbon framework. Key resonances for this compound include the carbonyl carbon (C=O) of the acyl chloride group at δ 165.2 ppm and the C-4 carbon of the oxazole ring at δ 152.4 ppm. The other aromatic carbons of the oxazole ring resonate between δ 126.7 and 142.1 ppm. In general, the ¹³C NMR spectra of oxazoles exhibit characteristic aromatic resonances. thepharmajournal.com

| Nucleus | Chemical Shift (δ, ppm) | Signal Description | Assignment |

|---|---|---|---|

| ¹H | 8.62 | Singlet | H-2 |

| ¹H | 7.98 | Doublet | H-5 |

| ¹³C | 165.2 | - | C=O (carbonyl chloride) |

| ¹³C | 152.4 | - | C-4 |

| ¹³C | 142.1–126.7 | - | Aromatic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum shows characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the highly reactive carbonyl chloride group is a key feature. Additionally, vibrations associated with the oxazole ring itself, such as C=N and C-O stretching, are observed. The IR spectrum for the parent oxazole ring shows absorbances at 1537, 1498, and 1326 cm⁻¹ (ring stretching), 1257 cm⁻¹ (C-H in-plane deformation), and 1143 and 1080 cm⁻¹ (ring breathing). thepharmajournal.com For derivatives, the presence of a C=N valence vibration is often noted in the range of 1602-1650 cm⁻¹. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Feature |

|---|---|---|

| 1560 | C=N Stretch | Oxazole Ring |

| 1485 | C-O Stretch | Oxazole Ring |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 131.5, corresponding to its molecular weight. Analysis of the fragmentation pattern can further confirm the structure, revealing the loss of the -COCl group or other characteristic fragments of the oxazole ring. For other derivatives, such as 5-phenyl-1,3-oxazole-4-carbonyl chloride, the molecular ion peak and fragmentation are consistent with the expected structure. uni.lu

| Compound | Molecular Formula | Molecular Weight (g/mol) | Observed Molecular Ion (m/z) |

|---|---|---|---|

| This compound | C₄H₂ClNO₂ | 131.52 | 131.5 |

| 5-Phenyl-1,3-oxazole-4-carbonyl chloride | C₁₀H₆ClNO₂ | 207.61 | 207.00816 ([M]⁺) |

| 2-Methyl-1,3-oxazole-4-carbonyl chloride | C₅H₄ClNO₂ | 145.54 | N/A |

Chromatographic Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic methods are indispensable for determining the purity of synthesized this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like oxazole derivatives. Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of newly synthesized compounds in this class. mdpi.com Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS), which couples the separation power of HPLC with the detection capabilities of mass spectrometry, is a valuable tool. It has been used in stability studies of this compound to identify degradation byproducts, such as dimeric anhydrides, that form in the presence of humidity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of organic reactions. In the synthesis of various 1,3-oxazole derivatives, TLC is employed to confirm the consumption of starting materials and the formation of the desired product before the work-up and purification steps. chemmethod.com By comparing the retention factor (Rf) values of the starting materials and the reaction mixture, chemists can efficiently track the conversion to the target oxazole compound. chemmethod.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes to 1,3-Oxazole-4-carbonyl Chloride

Traditional methods for synthesizing this compound often rely on chlorinating agents like thionyl chloride or oxalyl chloride. While effective, these reagents raise environmental and safety concerns. Modern synthetic chemistry is moving towards greener and more sustainable processes, focusing on minimizing waste and avoiding hazardous substances.

Future research in this area is likely to focus on several key strategies:

Chlorine-Free Synthesis: A significant goal is the development of "chlorine-free" synthetic pathways. iupac.org This involves exploring alternative methods for introducing the carbonyl chloride functionality or using precursors that circumvent the need for harsh chlorinating agents.

Atom-Economical Reactions: Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. Reactions like cycloadditions and one-pot syntheses are inherently more atom-economical. The van Leusen oxazole (B20620) synthesis, a [3+2] cycloaddition reaction, is a classic example of an efficient route to the oxazole core. thepharmajournal.comnih.gov Recent advancements have focused on improving this method, for example by using ionic liquids that can be recovered and reused. organic-chemistry.orgnih.gov

Alternative Starting Materials: Research into synthesizing oxazoles from readily available and renewable starting materials is also a key direction. For example, methods are being developed to synthesize oxazoles directly from carboxylic acids acs.orgresearchgate.net or through the oxidative cyclization of α-bromo ketones and amines, which can be made more sustainable by using visible-light photocatalysis. organic-chemistry.org A recently developed metal-free strategy involves the C–O bond cleavage of an ester with amines to form substituted oxazoles. rsc.org

| Synthetic Strategy | Key Features | Sustainability Aspect |

| Metal-Free Annulation | Uses PhIO as an oxygen source with TfOH or Tf2NH. organic-chemistry.org | Avoids transition-metal catalysts. organic-chemistry.org |

| Van Leusen Oxazole Synthesis | Employs tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition. thepharmajournal.comnih.gov | High atom economy; can be performed in reusable ionic liquids. organic-chemistry.orgnih.gov |

| Visible-Light Photocatalysis | Synthesizes oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org | Uses light as an energy source, operates under mild conditions. organic-chemistry.org |

| Direct Synthesis from Carboxylic Acids | Utilizes a stable triflylpyridinium reagent to form oxazoles directly from acids. acs.org | Reduces synthetic steps from more complex starting materials. acs.org |

| Metal-Free C–O Cleavage | Forms oxazoles via iodine-oxidized C–O bond cleavage of esters with amines. rsc.org | Avoids the use of metal catalysts. rsc.org |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The high electrophilicity of the carbonyl chloride group makes this compound a highly reactive intermediate, primarily for nucleophilic substitution reactions to form amides and esters. Future research will likely uncover new dimensions of its reactivity, driven by innovative catalytic systems.

Emerging areas of exploration include:

Cross-Coupling Reactions: The development of novel palladium, copper, or gold-catalyzed cross-coupling reactions could enable the direct functionalization of the oxazole ring or the transformation of the carbonyl chloride group in ways not previously possible. Palladium-catalyzed reactions, for instance, have been used to synthesize 2,5-disubstituted oxazoles from N-propargylamides and aryl iodides. organic-chemistry.org

C-H Activation: Direct functionalization of the C-H bonds on the oxazole ring is a highly sought-after transformation that offers a more direct and atom-economical way to create more complex molecules. While nucleophilic substitution on the oxazole ring itself is generally uncommon, with reactivity at C-2 being highest, catalytic methods could unlock new pathways. thepharmajournal.com

Catalytic Carbochlorocarbonylation: A novel palladium-catalyzed reaction has been developed that formally cleaves the C-COCl bond of an acid chloride and adds it across an unsaturated C-C bond. nih.gov Applying such a concept to a substrate like this compound could lead to entirely new molecular scaffolds.

Asymmetric Catalysis: For the synthesis of chiral oxazole-containing molecules, the development of asymmetric catalytic methods is crucial. This would allow for the stereoselective synthesis of complex molecules with potential applications in pharmaceuticals.

The goal of this research is to expand the synthetic toolbox available to chemists, allowing for the construction of more diverse and complex oxazole-containing compounds with greater efficiency and control. nih.govresearchgate.net

Advancements in Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms, predicting reactivity, and guiding the design of new synthetic routes.

For this compound and its derivatives, computational modeling is being applied in several ways:

Understanding Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations have been used to analyze the molecular geometry and electronic structure of this compound. These calculations reveal how the electron-withdrawing carbonyl chloride group affects the aromaticity and electrophilicity of the oxazole ring, thereby enhancing its reactivity towards nucleophiles. Such studies can predict the most likely sites for electrophilic or nucleophilic attack.

Predictive Synthesis: Computational models can be used to predict the feasibility and outcome of potential new reactions. By calculating the thermodynamic and kinetic parameters of a proposed reaction pathway, researchers can assess its viability before attempting it in the lab, saving time and resources. mdpi.com For example, DFT studies have been used to rationalize the pathways and selectivity in palladium-catalyzed reactions. nih.gov

QSAR and Drug Design: For oxazole derivatives with potential biological activity, Quantitative Structure-Activity Relationship (QSAR) models are being developed. nih.gov These models use computational methods to correlate the chemical structure of a molecule with its biological activity. Predictive QSAR models, often using tools like Associative Neural Networks (ANN), can screen virtual libraries of oxazole compounds to identify candidates with high predicted activity, such as tubulin polymerization inhibitors for cancer therapy. nih.gov

Molecular Docking: To understand how oxazole-based molecules might interact with biological targets, molecular docking simulations are employed. nih.gov These simulations can predict the binding mode and affinity of a molecule within the active site of a protein, providing a hypothesis for its mechanism of action. nih.govnih.gov

The synergy between computational modeling and experimental work is expected to accelerate the discovery of new reactions and applications for this compound and related compounds.

Q & A

Q. What are the established synthetic routes for preparing 1,3-Oxazole-4-carbonyl chloride, and what are their critical reaction parameters?

- Answer: Two primary methods are documented: (a) Condensation of o-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions, followed by chlorination using phosphorus pentachloride (PCl₅) . (b) Reaction of carboxylic acid precursors with oxalyl chloride (COCl)₂ in the presence of catalytic DMF at 0°C, followed by reflux . Critical parameters include anhydrous conditions, precise temperature control (e.g., 0°C for oxalyl chloride activation), and stoichiometric ratios to minimize side reactions like over-chlorination.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Mandatory precautions include:

- Use of nitrile gloves, chemical-resistant lab coats, and face shields .

- Handling in a fume hood to prevent inhalation exposure.

- Immediate access to eyewash stations and protocols for quenching residual reactivity (e.g., using dry toluene) before disposal .

Q. How is this compound typically purified after synthesis?

- Answer: Post-synthesis purification involves evaporating excess chlorinating agents (e.g., PCl₅ or oxalyl chloride) under reduced pressure, followed by washing with dry toluene to remove acidic byproducts . Column chromatography (silica gel, hexane/ethyl acetate gradients) may further isolate the product.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts during chlorination?

- Answer: Systematic optimization includes:

- Comparing chlorinating agents (PCl₅ vs. SOCl₂): PCl₅ in refluxing toluene achieves >80% yield but requires rigorous moisture exclusion .

- Solvent selection (polar aprotic vs. non-polar): Dichloromethane enhances oxalyl chloride reactivity at lower temperatures .

- In-situ monitoring (e.g., FT-IR for carbonyl chloride formation at ~1800 cm⁻¹) to terminate reactions at optimal conversion.

Q. What mechanistic insights explain the high electrophilicity of this compound in nucleophilic acyl substitutions?

- Answer: The electron-withdrawing oxazole ring destabilizes the carbonyl group, increasing electrophilicity. Hammett studies (ρ = +2.3) indicate significant positive charge development during nucleophilic attack. Steric effects from substituents at the oxazole 5-position further modulate reactivity .

Q. How do discrepancies in reported synthesis yields inform process optimization strategies?

- Answer: The hydroxylamine-PCl₅ route yields ~72% , while the oxalyl chloride-DMF method achieves ~85% . The latter’s higher efficiency stems from faster activation at lower temperatures, reducing decomposition. Yield improvements require balancing stoichiometry, solvent polarity, and moisture control.

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Answer: It serves as a key acylating agent in:

- Antimicrobial oxazolo[5,4-d]pyrimidines via Schotten-Baumann reactions with aminobenzophenones .

- Kinase inhibitors, where coupling with heterocyclic amines yields compounds with IC₅₀ values <100 nM against EGFR mutants .

Q. How does storage condition variability affect the stability of this compound?

- Answer: Accelerated stability studies (40°C/75% RH) show hydrolysis to 1,3-Oxazole-4-carboxylic acid within 72 hours. Argon-purged storage at -20°C with molecular sieves extends stability to >6 months. LC-MS identifies dimeric anhydrides as major degradation byproducts under humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.